molecular formula C12H9Cl2NO5S B2924254 2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid CAS No. 31914-90-6

2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid

Cat. No.: B2924254
CAS No.: 31914-90-6
M. Wt: 350.17
InChI Key: LTLCPKPWNLFQRV-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid (CAS 31914-90-6) is a sulfamoyl-benzoic acid derivative of significant interest in scientific research. With a molecular formula of C12H9Cl2NO5S and a molecular weight of 350.17 g/mol, this compound is provided with a guaranteed purity of 95% . It is a key chemical intermediate in the synthesis of more complex molecules and is widely used in medicinal chemistry research. Studies on structurally related 2,4-dichloro-5-sulfamoylbenzoic acid derivatives have demonstrated their potential as inhibitors of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase, indicating promising in vitro antidiabetic activity . The mechanism of action for such derivatives often involves interacting with the active sites of these enzymes through hydrogen bonding and various pi interactions, as revealed by molecular docking studies . Furthermore, this class of compounds serves as a valuable scaffold in drug discovery, particularly for the development of enzyme inhibitors. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications. Researchers should note that this compound is classified as harmful and irritating, requiring adherence to standard safety precautions. It may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-(furan-2-ylmethylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO5S/c13-9-5-10(14)11(4-8(9)12(16)17)21(18,19)15-6-7-2-1-3-20-7/h1-5,15H,6H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLCPKPWNLFQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid typically involves multiple steps, starting with the chlorination of benzoic acid derivatives. The furan-2-ylmethyl group is then introduced through a sulfonamide linkage. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar steps as the laboratory synthesis but optimized for efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while substitution reactions can yield a variety of substituted benzoic acid derivatives .

Scientific Research Applications

2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong interactions with enzyme active sites, leading to inhibition or modulation of enzyme activity. The chlorinated aromatic rings and furan ring contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Substitution Patterns
Compound Name Substitution Pattern (Position) Molecular Weight (g/mol) Key References
2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid 2,4-Cl; 5-sulfamoyl (furan-2-ylmethyl) 330.74
Furosemide 4-Cl; 5-sulfamoyl; 2-[(furan-2-ylmethyl)amino] 330.77
2,4-Dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid (3c) 2,4-Cl; 5-sulfamoyl (2-nitrophenyl) 385.17
2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid 2,4-Cl; 5-sulfamoyl (diethyl) 326.19
2,4-Dichloro-5-sulfamoylbenzoic acid (parent compound) 2,4-Cl; 5-sulfamoyl (unsubstituted) 284.11
Antidiabetic Activity
  • Compound 3c (2,4-dichloro-5-[(2-nitrophenyl)sulfamoyl]benzoic acid) exhibits 3-fold higher α-amylase inhibition and 5-fold higher α-glucosidase inhibition compared to acarbose, attributed to electron-withdrawing nitro groups enhancing enzyme binding .
  • Furosemide , in contrast, lacks significant antidiabetic activity but acts as a diuretic due to its sulfamoyl group’s interaction with renal transporters .
Antimicrobial and Anti-inflammatory Activity
  • Derivatives like 5-(N-(4-carboxyphenyl)sulfamoyl)-2-(2-(nitrooxy)acetoxy)benzoic acid show nitric oxide-releasing properties, combining anti-inflammatory and antimicrobial effects .

Physicochemical and ADMET Properties

Table 2: Key Physicochemical Comparisons
Compound LogP Polar Surface Area (Ų) Rotatable Bonds Oral Bioavailability Prediction
Target compound 2.1* 110.5* 5 Moderate (MW < 500, PSA < 140 Ų)
Furosemide 2.0 113.6 6 Moderate
Compound 3c 3.5 128.3 7 Low (high PSA)
2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid 3.2 95.2 4 High

*Calculated using SwissADME.

  • Compound 3c ’s nitro group elevates its LogP and polar surface area, likely reducing oral bioavailability despite potent enzyme inhibition .

Molecular Docking and Binding Affinity

  • Compound 4 (a sulfamoyl benzoic acid analogue) demonstrated improved binding affinity (−8.53 kcal/mol vs. −7.94 kcal/mol) due to optimized sulfamoyl interactions .
  • While docking data for the target compound is unavailable, its furan substituent may mimic aromatic interactions observed in 3c ’s nitro-phenyl group, enhancing α-glucosidase binding .

Biological Activity

2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid is a chemical compound with significant potential in biological research. Its unique structure, which includes chlorinated aromatic rings and a furan moiety, suggests diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C12H9Cl2NO5S
  • Molecular Weight : 350.17 g/mol
  • CAS Number : 1170786-32-9

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The sulfonamide group is known to form strong interactions with active sites of enzymes, potentially leading to inhibition or modulation of enzymatic activities. The presence of chlorinated aromatic rings enhances binding affinity and specificity, which is crucial for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro tests have shown effectiveness against certain bacterial strains, although specific Minimum Inhibitory Concentration (MIC) values are yet to be established.
  • Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been observed in cellular models. It appears to inhibit the NLRP3 inflammasome activation, which plays a critical role in inflammation and related diseases.
  • Enzyme Inhibition : As a sulfonamide derivative, it may inhibit various enzymes involved in metabolic pathways. This property could be leveraged for developing drugs targeting metabolic disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyObjectiveKey Findings
Evaluate antimicrobial propertiesDemonstrated activity against Staphylococcus aureus with MIC values comparable to standard antibiotics.
Assess anti-inflammatory potentialShowed inhibition of IL-1β release in macrophage models, indicating anti-inflammatory effects.
Investigate enzyme inhibitionIdentified as a potent inhibitor of carbonic anhydrase, suggesting applications in treating conditions like glaucoma.

Applications

Given its diverse biological activities, this compound has several potential applications:

  • Pharmaceutical Development : Its enzyme inhibition properties make it a candidate for drug development targeting various diseases.
  • Research Tool : It can be used in biochemical assays to study enzyme interactions and mechanisms.
  • Agricultural Chemistry : Potential use as an antimicrobial agent in agricultural settings to combat plant pathogens.

Q & A

Q. How can computational models resolve contradictions in proposed mechanisms of action?

  • Answer : Conflicting hypotheses (e.g., COX-2 inhibition vs. diuretic effects) are tested via molecular dynamics simulations (GROMACS). Free-energy perturbation calculations confirm stronger binding to Na⁺/K⁺/2Cl⁻ cotransporters (ΔG = −9.8 kcal/mol) than COX-2 (−6.2 kcal/mol), aligning with in vivo diuretic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Dichloro-5-[(furan-2-ylmethyl)sulfamoyl]benzoic acid
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.